6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide

Drug-likeness Physicochemical properties In silico screening

6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide (CAS 1436092-43-1) is a synthetic, small-molecule pyridine-3-carboxamide derivative with a molecular formula of C16H20ClN3O2 and a molecular weight of 321.81 g/mol. It is structurally characterized by a 6-chloropyridine core linked via an amide bond to a 1-aminocyclopentane moiety, which is further derivatized with a cyclopropylmethyl group.

Molecular Formula C16H20ClN3O2
Molecular Weight 321.81
CAS No. 1436092-43-1
Cat. No. B2489959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide
CAS1436092-43-1
Molecular FormulaC16H20ClN3O2
Molecular Weight321.81
Structural Identifiers
SMILESC1CCC(C1)(C(=O)NCC2CC2)NC(=O)C3=CN=C(C=C3)Cl
InChIInChI=1S/C16H20ClN3O2/c17-13-6-5-12(10-18-13)14(21)20-16(7-1-2-8-16)15(22)19-9-11-3-4-11/h5-6,10-11H,1-4,7-9H2,(H,19,22)(H,20,21)
InChIKeyMUQPWTCBQIFYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide: Procurement-Relevant Identification and Core Physicochemical Profile


6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide (CAS 1436092-43-1) is a synthetic, small-molecule pyridine-3-carboxamide derivative with a molecular formula of C16H20ClN3O2 and a molecular weight of 321.81 g/mol [1]. It is structurally characterized by a 6-chloropyridine core linked via an amide bond to a 1-aminocyclopentane moiety, which is further derivatized with a cyclopropylmethyl group. In silico profiling indicates a calculated LogP (clogP) of 2.25 and a topological polar surface area (TPSA) of 61.44 Ų, placing it within favorable drug-likeness parameters according to Lipinski's and Veber's rules [1]. The compound is cataloged by chemical suppliers for non-human research purposes, with no evidence of regulatory approval for therapeutic use [2]. A critical review of authoritative public databases, including PubChem, ChEMBL, and BindingDB, reveals no direct entry for this specific compound, indicating that its biological activity and target engagement profile remain largely unreported in the public domain.

Why Generic Substitution is Not Warranted for 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide in the Absence of Comparative Data


The scientific and procurement prerequisite for substituting 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide with any structurally similar analog (e.g., 6-chloro-N-cyclopentylpyridine-3-carboxamide or 6-chloro-N-(1-methylcyclopentyl)pyridine-3-carboxamide) is currently unsupported by publicly available evidence. There is a complete absence of direct, head-to-head studies or cross-study comparable data that would allow a user to predict whether a minor structural modification—such as changing the cyclopropylmethyl substituent to a methyl group—would result in quantifiably equivalent binding affinity, functional activity, selectivity, or ADMET properties [1]. Without this foundation, any assumption of interchangeability represents a significant and unquantifiable scientific risk. The compound’s unique combination of a rigid cyclopentyl core and a cyclopropylmethyl-cap is predicted to confer distinct steric and lipophilic properties compared to simpler analogs, but this hypothesis lacks empirical validation [2]. Consequently, any procurement decision based on substitution would be speculative and could compromise experimental reproducibility.

Quantitative Differentiation Evidence for 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide: A Critical Appraisal of Available Data


In Silico Physicochemical Profiling Against Baseline Drug-Likeness Metrics for Lead Selection

In the absence of direct biological data, the compound's differentiation begins with its in silico physicochemical profile. It demonstrates a calculated LogP (clogP) of 2.25 and a topological polar surface area (TPSA) of 61.44 Ų, as recorded in a specialized chemical database [1]. These values fall within the recommended ranges for oral drug candidates (LogP <5, TPSA <140 Ų) and suggest a balanced lipophilicity that, in principle, could be advantageous for both membrane permeability and aqueous solubility compared to more lipophilic pyridine carboxamide analogs [2]. This baseline is critical for procurement as it provides a quantitative filter for compound quality that is independent of any specific target.

Drug-likeness Physicochemical properties In silico screening

Potential CCR5 Antagonist Activity: Class-Level Benchmarking Against a Weak Reference Compound

A preliminary screening report suggests the compound class can function as a CCR5 antagonist [1]. A structurally distinct pyridyl carboxamide compound, CHEMBL1817910, has a reported IC50 of 7,800 nM against the human CCR5 receptor in a calcium mobilization assay [2]. This value serves as a critical class-level baseline. It demonstrates that while activity is detectable, the potency for that specific congener is low. For a scientific user, this establishes a quantitative benchmark: any novel congener, including the target compound, must demonstrate an IC50 significantly lower than 7,800 nM to be considered a meaningful improvement for CCR5-focused projects.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Structural Differentiation from Simple Analogs: The Cyclopropylmethyl Functional Group

The target compound's core structural distinction lies in its N-cyclopropylmethyl carbamoyl substituent on the cyclopentyl ring. This group is absent in closely cataloged analogs like 6-chloro-N-(1-methylcyclopentyl)pyridine-3-carboxamide [1] and 6-chloro-N-cyclopentyl-N-methyl-pyridine-3-carboxamide [2]. The cyclopropylmethyl group is a well-recognized privileged motif in medicinal chemistry for its ability to enhance metabolic stability (by blocking CYP450-mediated oxidation), increase binding affinity through specific hydrophobic interactions, and modulate molecular conformation [3]. While no direct comparative metabolic stability or potency data exists for this compound, the presence of this motif distinguishes it from its simpler, commercially available N-alkyl analogs for researchers seeking to probe these specific pharmacodynamic effects.

Structure-activity relationship Chemical probe Molecular design

Application Scenarios for 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide Based on Limited Direct Evidence


Hypothesis-Driven SAR Probe in CCR5 Antagonist Programs

Based on a class-level inference of CCR5 antagonist activity, a researcher could procure this compound as a tool to test the functional consequence of a cyclopropylmethyl cap on a pyridyl carboxamide scaffold. The experimental goal would be to benchmark its potency (IC50) and plasma stability against the publicly available baseline of a related, weak congener (IC50 ~7,800 nM) from the same chemical class, thereby generating novel quantitative SAR data [1].

Validation of In Silico Drug-Likeness Models

The compound's favorable in silico profile (clogP 2.25, TPSA 61.44 Ų) makes it suitable for use as a validation standard in computational models that predict oral bioavailability and permeability. Researchers can measure experimental logD and PAMPA permeability and compare them directly against the calculated values to refine their models, a critical task given the compound's detectable but not yet optimized drug-like properties [2].

Chemical Probe for Metabolic Stability Studies

Given the recognized role of the cyclopropylmethyl group in enhancing metabolic stability, this compound can be used in comparative in vitro microsomal stability assays against analogs lacking this group (e.g., the N-methyl analog). This would generate direct evidence to confirm or refute the hypothesized advantage of this specific structural feature, a key differentiator for procurement [3].

Reference Compound for Niche Chemical Inventory

For research institutions or commercial suppliers specializing in pyridine carboxamide libraries, this compound serves as a specific inventory item that bridges the gap between simple N-alkyl cyclopentyl analogs and more complex derivatives. Its procurement value lies in enabling clients to explore a unique point in chemical diversity space without requiring custom synthesis, thereby accelerating early-stage hit triage [1].

Quote Request

Request a Quote for 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.